Tetrahydroxanthohumol
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Overview
Description
Tetrahydroxanthohumol is a synthetic derivative of xanthohumol, a prenylated flavonoid found in the female flowers of the hop plant (Humulus lupulus). This compound has garnered significant attention due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydroxanthohumol can be synthesized through the hydrogenation of xanthohumol. The process involves the use of hydrogen gas in the presence of a palladium catalyst under controlled conditions. This reaction reduces the double bonds in xanthohumol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation using enzyme systems derived from fungi. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Tetrahydroxanthohumol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
Tetrahydroxanthohumol exerts its effects by antagonizing the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor protein regulates gene expression related to glucose metabolism and fatty acid storage. By binding to PPARγ, this compound inhibits its activation, thereby reducing lipid accumulation and improving metabolic health .
Comparison with Similar Compounds
Xanthohumol: The parent compound of tetrahydroxanthohumol, known for its anti-inflammatory and anti-cancer properties.
α,β-Dihydroxanthohumol: Another derivative of xanthohumol with similar pharmacological activities.
Uniqueness: this compound is unique due to its higher bioavailability and effectiveness in ameliorating metabolic disorders compared to its parent compound, xanthohumol. Its ability to accumulate in higher concentrations in the liver, muscle, and plasma makes it a more potent therapeutic agent .
Properties
Molecular Formula |
C21H26O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-methoxy-3-(3-methylbutyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H26O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h5-6,8-9,12-13,22,24-25H,4,7,10-11H2,1-3H3 |
InChI Key |
RNYWSIACWNMMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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